1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline

Catalog No.
S909549
CAS No.
1224640-13-4
M.F
C11H14N2
M. Wt
174.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline

CAS Number

1224640-13-4

Product Name

1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline

IUPAC Name

4-cyclopropyl-2,3-dihydro-1H-quinoxaline

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C11H14N2/c1-2-4-11-10(3-1)12-7-8-13(11)9-5-6-9/h1-4,9,12H,5-8H2

InChI Key

JVYGMSUBNDAILS-UHFFFAOYSA-N

SMILES

C1CC1N2CCNC3=CC=CC=C32

Canonical SMILES

C1CC1N2CCNC3=CC=CC=C32

1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is an organic compound characterized by its unique bicyclic structure, which consists of a tetrahydroquinoxaline framework with a cyclopropyl group attached at one position. Its molecular formula is C11H14N2C_{11}H_{14}N_{2} and it has a molecular weight of approximately 174.25 g/mol . The compound is notable for its potential utility in various

  • Chemical Scaffold

    The core structure of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline, the quinoxaline ring, is present in various bioactive molecules []. This makes it an attractive starting point for medicinal chemists to design and synthesize new compounds with potential therapeutic applications.

  • Structural Modifications

    Scientists can modify different positions on the quinoxaline ring and the cyclopropyl group attached to it. By introducing various functional groups, they can create libraries of novel compounds and evaluate their biological activity [].

  • Target Specificity

    The modifications can be tailored to target specific proteins or enzymes involved in diseases. This targeted approach can lead to the development of more specific and effective drugs with fewer side effects [].

Typical of tetrahydroquinoxaline derivatives. These include:

  • Reduction Reactions: 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline can undergo reduction processes to yield various derivatives, often involving the conversion of double bonds or functional groups .
  • Cyclization: It can serve as a precursor in cyclization reactions to form more complex structures, leveraging its bicyclic nature .
  • Substitution Reactions: The nitrogen atoms within the quinoxaline ring can be targets for nucleophilic substitutions, leading to a variety of functionalized derivatives .

Several synthetic routes are available for the preparation of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline:

  • Domino Reactions: This method involves multiple reaction steps occurring in a single process, allowing for efficient synthesis with high yields. Recent literature emphasizes the effectiveness of domino strategies in synthesizing tetrahydroquinolines and their derivatives .
  • Cyclization from Precursors: Starting materials such as substituted anilines and cyclopropyl ketones can be reacted under acidic conditions to yield the desired tetrahydroquinoxaline framework .

1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline has several applications:

  • Organic Synthesis: It serves as a versatile building block in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Its derivatives are being explored for potential therapeutic uses due to their biological activity .

  • Receptor Binding Affinity: Understanding how these compounds interact with neurotransmitter receptors can provide insights into their potential therapeutic effects.
  • Mechanistic Studies: Investigating the mechanisms by which these compounds exert their biological effects is crucial for developing effective drugs .

Several compounds share structural similarities with 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline. Notable examples include:

Compound NameStructure TypeUnique Features
1-Methyl-1,2,3,4-tetrahydroquinoxalineTetrahydroquinoxalineMethyl substitution at nitrogen enhances lipophilicity
7-Fluoro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxalineFluorinated derivativeIncreased potency and selectivity in biological assays
1-Cyclobutyl-1,2,3,4-tetrahydroquinoxalineTetrahydroquinoxalineCyclobutyl group may alter steric and electronic properties

The uniqueness of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline lies in its specific cyclopropyl substitution which may confer distinct physical and chemical properties compared to its analogs. This structural feature can influence its reactivity and biological activity significantly.

XLogP3

2.4

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline

Dates

Modify: 2023-08-16

Explore Compound Types